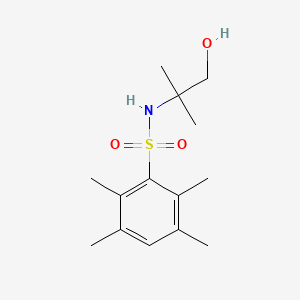![molecular formula C15H25N5O2 B5494251 N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride](/img/structure/B5494251.png)
N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride, also known as GSK1016790A, is a selective agonist for the transient receptor potential vanilloid 4 (TRPV4) ion channel. TRPV4 is a non-selective cation channel that is widely expressed in various tissues and plays an important role in a range of physiological processes. GSK1016790A has been extensively studied for its potential therapeutic applications in various diseases.
作用机制
N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride activates TRPV4 channels by binding to a specific site on the channel protein. This leads to the opening of the channel and the influx of calcium ions into the cell. Calcium influx then triggers various downstream signaling pathways, including the activation of protein kinases, phospholipases, and transcription factors. The exact mechanisms by which TRPV4 activation by N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride leads to specific physiological effects are still being investigated.
Biochemical and Physiological Effects
N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In endothelial cells, N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride has been shown to increase nitric oxide production, which leads to vasodilation and improved blood flow. In osteocytes, N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride has been shown to regulate bone remodeling and mineralization. In neurons, N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride has been shown to modulate synaptic transmission and plasticity. N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride has also been shown to have anti-inflammatory and anti-tumor effects in various cell types.
实验室实验的优点和局限性
One advantage of using N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride in lab experiments is its high selectivity for TRPV4 channels, which allows for specific modulation of TRPV4-mediated signaling pathways. However, one limitation is that N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride is not a completely specific agonist, and may also activate other ion channels at high concentrations. Another limitation is that N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride is a hydrophilic compound, which may limit its ability to cross cell membranes and reach intracellular targets.
未来方向
There are several future directions for research on N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride and TRPV4. One direction is to further investigate the role of TRPV4 in various diseases, and to develop novel therapeutic strategies targeting TRPV4. Another direction is to study the interactions between TRPV4 and other ion channels and signaling pathways, and to develop a more comprehensive understanding of the physiological functions of TRPV4. Additionally, there is a need for more specific and potent agonists and antagonists for TRPV4, which could be used to further elucidate the role of this channel in health and disease.
合成方法
The synthesis of N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride involves the reaction of 1-(4-piperidinyl)-1H-pyrazole-5-carboxylic acid with N-(tert-butoxycarbonyl)-L-glycine tert-butyl ester, followed by deprotection and coupling with 3-methylbutanoyl chloride. The final product is obtained as a hydrochloride salt.
科学研究应用
N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride has been used in various scientific research studies to investigate the role of TRPV4 in different physiological processes. It has been shown to modulate calcium influx and intracellular signaling pathways in different cell types, including endothelial cells, osteocytes, and neurons. N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride has also been used to study the role of TRPV4 in various diseases, such as osteoarthritis, pulmonary hypertension, and cancer.
属性
IUPAC Name |
N-[2-[1-(2-aminoacetyl)piperidin-4-yl]pyrazol-3-yl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O2/c1-11(2)9-14(21)18-13-3-6-17-20(13)12-4-7-19(8-5-12)15(22)10-16/h3,6,11-12H,4-5,7-10,16H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCAFMRQEDDKTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=NN1C2CCN(CC2)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-glycylpiperidin-4-yl)-1H-pyrazol-5-yl]-3-methylbutanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5494178.png)
![1-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}prolinamide](/img/structure/B5494181.png)
![N,N-dimethyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5494185.png)
![2-{2-[(3,4-dichlorophenyl)sulfonyl]ethyl}-1,3-benzoxazole](/img/structure/B5494197.png)
![2-[4-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1H-1,2,3-triazol-1-yl]ethanamine](/img/structure/B5494205.png)
![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}tetrahydro-2-furancarboxamide](/img/structure/B5494211.png)
![N-methyl-N-[2-(methylamino)ethyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5494222.png)
![2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5494233.png)
![2-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)ethyl acetate](/img/structure/B5494238.png)
![3-[3-(2-ethoxyethoxy)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5494239.png)
![ethyl {1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-piperidinyl}acetate](/img/structure/B5494241.png)

![N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5494258.png)
![N~2~-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5494274.png)